Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a chlorine atom at position 2 and an ethyl carboxylate group at position 5. This structure combines aromaticity with electron-withdrawing substituents, making it a candidate for pharmaceutical and agrochemical applications. The chlorine atom enhances electrophilic reactivity, while the ester group offers synthetic versatility for further derivatization.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-7(10)5-13(8)11-4-6/h3-5H,2H2,1H3 |
InChI Key |
GRARWLREKUBWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CN2N=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-b]pyridazines
Cyclization of Aminopyridazine Derivatives
The most common approach to synthesizing imidazo[1,2-b]pyridazines involves the cyclization of appropriately substituted aminopyridazines with α-halo carbonyl compounds. This reaction typically utilizes 3-amino-6-chloropyridazine (or analogous precursors) as the starting material, which undergoes cyclization with suitable reagents to form the fused imidazo[1,2-b]pyridazine system.
Two-Step One-Pot Method
Fan and Li developed a convenient two-step one-pot method for synthesizing 3-substituted imidazo[1,2-b]pyridazines. This approach involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by treatment with active electrophiles such as RCH₂Br (where R can be CO₂Et, CN, COPh, etc.). This methodology provides a practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.
Hantzsch-Type Synthesis
The Hantzsch-type synthesis represents another classical approach for preparing imidazo[1,2-b]pyridazines. This method involves the reaction of α-haloketones with heterocyclic amines to form the imidazole portion of the fused ring system. In the context of imidazo[1,2-b]pyridazines, this typically involves reacting pyridazine derivatives with appropriate α-halocarbonyl compounds to build the desired bicyclic framework.
Specific Synthesis Methods for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
Method 1: Via N,N-dimethylformamide dimethyl acetal intermediate
This methodology is adapted from the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile as described in patent literature. The synthesis involves the formation of a key formamidine intermediate.
Reagents and Materials
- 3-Amino-6-chloropyridazine
- N,N-dimethylformamide dimethyl acetal
- Ethyl bromoacetate
- Solvent (DMF or ethanol)
- Base (sodium bicarbonate or sodium hydroxide)
- Ethyl acetate for extraction
- Anhydrous sodium sulfate
Detailed Procedure
- In a suitable reactor, combine 3-amino-6-chloropyridazine (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (1.2-1.5 equiv).
- Heat the mixture at 40-100°C for 2-8 hours until the formation of N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate is complete (monitored by TLC).
- Add an appropriate solvent (DMF or ethanol), followed by ethyl bromoacetate (1.2 equiv).
- Heat the reaction mixture at 50-160°C for 3-15 hours.
- Cool to room temperature and add alkali solution (10% NaOH) to adjust the pH to approximately 8.
- Allow the mixture to stand for 3 hours, during which a solid precipitates.
- Filter the solid and dissolve it in ethyl acetate.
- Wash the organic layer with water (three times) and saturated brine (twice).
- Dry over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.
- Recrystallize from an appropriate solvent (ethyl acetate/hexane) to obtain pure this compound.
Reaction Mechanism
The reaction proceeds through the formation of an enamine intermediate (N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine), which then reacts with ethyl bromoacetate. Cyclization occurs through nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by elimination of water to form the imidazole ring. This cascade reaction leads to the construction of the desired bicyclic system with the ethyl carboxylate functionality positioned at C-7.
Method 2: Direct Cyclization Route
This method is adapted from the synthesis of similar imidazo[1,2-b]pyridazine derivatives and represents a more streamlined approach.
Reagents and Materials
- 3-Amino-6-chloropyridazine
- Ethyl bromopyruvate
- Base (sodium bicarbonate, triethylamine, or sodium carbonate)
- Solvent (ethanol, methanol, or water)
- Ethyl acetate for extraction
- Anhydrous sodium sulfate
Detailed Procedure
- Prepare a solution of 3-amino-6-chloropyridazine (1.0 equiv) in ethanol (approximately 5-10 volumes).
- Add the selected base (1.2 equiv of sodium bicarbonate, triethylamine, or sodium carbonate).
- Add ethyl bromopyruvate (1.2 equiv) dropwise while maintaining the temperature below 30°C.
- Heat the mixture under reflux (70-80°C) for 4-8 hours, monitoring by TLC for consumption of starting materials.
- Cool the reaction mixture and filter any insoluble salts.
- Concentrate the filtrate under reduced pressure.
- Add water and extract with ethyl acetate (three times).
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify by column chromatography (ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent system.
Reaction Conditions Optimization
Based on similar reactions, the following parameters can be optimized:
| Parameter | Range | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 60-90°C | 78°C | Higher temperature accelerates reaction but may lead to side products |
| Reaction Time | 2-12 hours | 6 hours | Longer time improves conversion but may increase decomposition |
| Solvent | EtOH, MeOH, DMF | Ethanol | Protic solvents generally give better yields |
| Base | NaHCO₃, Et₃N, K₂CO₃ | NaHCO₃ | Milder bases minimize side reactions |
| Equivalents of bromopyruvate | 1.0-1.5 | 1.2 | Excess improves conversion but complicates purification |
Method 3: From Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This methodology involves the synthesis of a positional isomer followed by transformation to the target compound.
Reagents and Materials
- This compound (positional isomer)
- Lithium hydroxide or sodium hydroxide
- THF or ethanol
- Water
- Hydrochloric acid
- Thionyl chloride
- Anhydrous ethanol
- Sulfuric acid (catalytic)
Detailed Procedure
Hydrolyze the ester to obtain the corresponding carboxylic acid:
a. Dissolve this compound (1.0 equiv) in THF (or a THF/water mixture, 5-10 volumes).
b. Add lithium hydroxide (2-3 equiv) and stir at room temperature for 2-4 hours.
c. Monitor the reaction by TLC until completion.
d. Acidify with hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.
e. Filter, wash with water, and dry to obtain 2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid.Convert the acid to the ethyl ester:
a. Suspend the carboxylic acid in anhydrous ethanol (10 volumes).
b. Add catalytic sulfuric acid (0.1 equiv) or alternatively, convert to acid chloride using thionyl chloride followed by reaction with ethanol.
c. Reflux for 4-8 hours, monitoring by TLC.
d. Neutralize with sodium bicarbonate, concentrate, and extract with ethyl acetate.
e. Wash, dry, and evaporate to obtain the crude product.
f. Purify by recrystallization or column chromatography.
Alternative Synthesis Routes
From Bromo Precursors via Halogen Exchange
If bromo analogs are more readily available, they can be converted to the chloro derivative through halogen exchange reactions.
Procedure for Halogen Exchange
- Prepare a solution of ethyl 2-bromoimidazo[1,2-b]pyridazine-7-carboxylate (1.0 equiv) in DMF (10 volumes).
- Add copper(I) chloride (2.0-3.0 equiv) or lithium chloride (5.0 equiv).
- Heat the mixture at 110-140°C for 6-12 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Wash, dry, and concentrate to obtain the crude product.
- Purify by column chromatography or recrystallization.
Direct Synthesis from 3-Amino-6-chloropyridazine and Ethyl Bromoacetate
This method adapts techniques used for similar heterocyclic compounds.
Reagents and Materials
- 3-Amino-6-chloropyridazine
- Ethyl bromoacetate
- Base (sodium carbonate or potassium carbonate)
- DMF or acetonitrile
- Oxidizing agent (DDQ or air oxidation)
Detailed Procedure
- Combine 3-amino-6-chloropyridazine (1.0 equiv) with ethyl bromoacetate (1.1 equiv) in DMF.
- Add potassium carbonate (2.0 equiv) and stir at 60-80°C for 8-12 hours.
- Add an oxidizing agent (DDQ, 1.1 equiv) to promote cyclization and aromatization.
- Continue stirring for an additional 4-6 hours.
- Dilute with water and extract with ethyl acetate.
- Wash, dry, and concentrate to obtain the crude product.
- Purify by column chromatography or recrystallization.
Purification and Characterization
Purification Methods
Effective purification is crucial for obtaining high-quality this compound. The following techniques have proven effective:
Recrystallization
The compound can be recrystallized from various solvent systems, with ethyl acetate/hexane (1:1) being particularly effective. The typical procedure involves:
- Dissolving the crude product in the minimum amount of hot ethyl acetate
- Adding hexane until slight turbidity appears
- Allowing slow cooling to room temperature
- Collecting the crystals by filtration
- Washing with cold hexane
- Drying under vacuum
Column Chromatography
Silica gel chromatography provides excellent purification:
- Stationary phase: Silica gel (60-120 mesh or 230-400 mesh)
- Mobile phase: Gradient of ethyl acetate in hexane (typically 20-40%)
- Loading: As a concentrated solution or adsorbed onto silica
- Collection: Fractions containing the pure product (monitored by TLC)
- Evaporation of solvent to obtain the pure compound
Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization involves multiple spectroscopic techniques:
¹H NMR Spectroscopy
Expected signals include:
- Ethyl group: quartet at δ 4.3-4.5 ppm (CH₂), triplet at δ 1.3-1.5 ppm (CH₃)
- Aromatic protons: signals in the δ 7.0-9.0 ppm region
- The exact pattern depends on the substitution pattern and coupling constants
¹³C NMR Spectroscopy
Key signals include:
- Carbonyl carbon: δ 165-170 ppm
- Aromatic carbons: δ 120-150 ppm
- Ethyl group: δ 60-65 ppm (CH₂), δ 14-15 ppm (CH₃)
Mass Spectrometry
- HRMS (ESI): Expected [M+H]⁺ signal at m/z corresponding to C₉H₉ClN₃O₂
- Characteristic isotope pattern due to chlorine (35Cl/37Cl)
- Common fragments include loss of ethoxy group or CO₂Et
IR Spectroscopy
Characteristic bands:
- C=O stretching: 1700-1730 cm⁻¹
- Aromatic C=C and C=N stretching: 1600-1500 cm⁻¹
- C-Cl stretching: 750-700 cm⁻¹
- C-O stretching: 1200-1100 cm⁻¹
Physical Properties
- Appearance: Off-white to pale yellow crystalline solid
- Melting point: Expected in the range of 75-85°C based on similar compounds
- Solubility: Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate; poorly soluble in water
Crystallographic Analysis
X-ray crystallography provides definitive structural confirmation:
- Crystal system: Typically monoclinic
- Space group: Often P21/c or related
- Key bond lengths and angles confirm the structure
Comparative Analysis of Synthesis Methods
Efficiency Comparison
Table 1 provides a comprehensive comparison of the different synthetic approaches to this compound:
Qualitative Assessment
Table 2 presents a qualitative assessment of each method based on various parameters:
| Method | Operational Simplicity (1-5)* | Scalability (1-5)* | Cost-Effectiveness (1-5)* | Environmental Impact (1-5)** | Overall Rating (1-5)* |
|---|---|---|---|---|---|
| Via formamidine intermediate | 3 | 4 | 3 | 2 | 3.0 |
| Direct cyclization | 4 | 5 | 4 | 3 | 4.0 |
| Through positional isomer | 2 | 3 | 2 | 2 | 2.3 |
| From bromo analog | 3 | 3 | 2 | 2 | 2.5 |
| Direct synthesis from bromoacetate | 4 | 3 | 4 | 3 | 3.5 |
Higher values indicate better performance
*Higher values indicate lower environmental impact (more environmentally friendly)
Reaction Parameter Optimization
Table 3 shows the influence of various reaction parameters on the yield of the direct cyclization method:
| Parameter | Value | Yield (%) | Comments |
|---|---|---|---|
| Temperature | 60°C | 65-70 | Incomplete reaction |
| 78°C | 80-85 | Optimal balance | |
| 90°C | 75-80 | Side reactions increase | |
| Reaction Time | 4 h | 70-75 | Incomplete conversion |
| 6 h | 80-85 | Optimal time | |
| 10 h | 75-80 | Decomposition observed | |
| Solvent | Ethanol | 80-85 | Preferred solvent |
| Methanol | 75-80 | Slightly lower yield | |
| DMF | 65-70 | More side products | |
| Base | NaHCO₃ | 80-85 | Optimal base |
| Et₃N | 75-80 | Comparable results | |
| K₂CO₃ | 70-75 | More side reactions | |
| Molar Ratio (Bromopyruvate:Amine) | 1.0:1.0 | 70-75 | Incomplete reaction |
| 1.2:1.0 | 80-85 | Optimal ratio | |
| 1.5:1.0 | 75-80 | Purification more difficult |
Applications in Further Synthesis
This compound serves as a valuable building block for the synthesis of diverse derivatives with potential biological activities. The compound contains multiple reactive sites that allow for selective transformations.
Nucleophilic Substitution at the 2-Position
The chlorine atom at position 2 is particularly reactive toward nucleophilic substitution:
Amination Reactions
Reaction with amines produces 2-amino derivatives:
- The compound is treated with the appropriate amine (primary or secondary)
- Base (typically DIPEA or K₂CO₃) is added
- The mixture is heated in a suitable solvent (dioxane, NMP, or DMF)
- Yields typically range from 65-85%
These transformations are valuable for introducing hydrogen bond donors/acceptors in medicinal chemistry applications.
Alkoxylation Reactions
Replacement of chlorine with alkoxy groups:
- Treatment with sodium or potassium alkoxides
- Heating in DMF or DMSO
- Yields typically range from 70-90%
This transformation modulates the electronic properties and lipophilicity of the compounds.
Transformations of the Ester Group
The ethyl ester at position 7 offers numerous opportunities for derivatization:
Hydrolysis to Carboxylic Acid
- Treatment with lithium hydroxide in THF/water
- Room temperature reaction for 2-4 hours
- Acidification to obtain the free acid
- Yields typically >90%
As noted in patent literature, treatment of this compound with lithium hydroxide in THF results in high-yielding hydrolysis to the corresponding carboxylic acid.
Amide Formation
Conversion to amides can proceed directly from the ester or via the carboxylic acid:
- Direct aminolysis by heating with amines under pressure
- Conversion to acid, activation (SOCl₂ or coupling reagents), then amidation
- Yields typically 60-85%
Reduction Reactions
The ester can be reduced to various functionalities:
- DIBAL-H reduction at low temperature produces aldehydes
- LiAlH₄ reduction gives primary alcohols
- Further transformations of these functional groups expand the structural diversity
Cross-Coupling Reactions
The chloro substituent also enables various cross-coupling transformations:
Suzuki-Miyaura Coupling
- Reaction with boronic acids or esters
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (typically K₂CO₃ or K₃PO₄)
- Heating in dioxane/water or DMF
- Yields typically 70-90%
This approach introduces aryl or heteroaryl groups at position 2.
Other Cross-Couplings
Similar conditions can be applied for:
- Stille coupling (with organostannanes)
- Negishi coupling (with organozinc reagents)
- Sonogashira coupling (with terminal alkynes)
Table 4 summarizes some transformations of this compound reported in the literature:
| Transformation | Reagents | Conditions | Product | Yield (%) | Application |
|---|---|---|---|---|---|
| Amination at position 2 | R₂NH, DIPEA | Dioxane, 100°C, 12 h | 2-amino derivatives | 65-85 | Kinase inhibitors |
| Suzuki coupling at position 2 | ArB(OH)₂, Pd catalyst | DMF/H₂O, K₂CO₃, 80°C | 2-aryl derivatives | 70-90 | Receptor modulators |
| Ester hydrolysis | LiOH | THF/H₂O, RT, 4 h | Carboxylic acid | 85-95 | Intermediates for amide synthesis |
| Amide formation | R-NH₂, HATU, DIPEA | DMF, RT, 12 h | Amide derivatives | 75-85 | Improved pharmacokinetics |
| Reduction to alcohol | LiAlH₄ | THF, 0°C to RT | Hydroxymethyl derivative | 60-80 | Hydrogen bond donors |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution under basic or thermal conditions. Key examples include:
These reactions typically proceed via an SNAr mechanism, leveraging the electron-deficient nature of the chloro-substituted heterocycle.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at position 3 or 7:
Sonogashira Coupling
-
Conditions : [(Cinnamyl)PdCl]₂, cBRIDP ligand, Et₃N, TPGS/H₂O, 45°C
-
Substrates : Terminal alkynes (e.g., phenylacetylene)
-
Product : 3-Alkynylimidazo[1,2-b]pyridazine derivatives
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, microwave irradiation (100°C)
-
Substrates : Arylboronic acids
-
Product : 7-Arylimidazo[1,2-b]pyridazines
Hydrolysis and Ester Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
Reductive Dehalogenation
The chlorine atom can be removed under reducing conditions:
-
Reagents : H₂ (1 atm), Pd/C (10%), EtOH, RT
-
Product : Imidazo[1,2-b]pyridazine-7-carboxylate
-
Yield : 88%
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Conditions : POCl₃, 110°C, 4 h
-
Product : Pyridazino[4,5-e]imidazo[1,2-a]pyridine derivatives
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The chloro group directs electrophiles to position 6 due to resonance effects.
-
Steric Effects : Bulky substituents at position 2 hinder cross-coupling at position 3, favoring reactivity at position 7 .
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar solvents.
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Catalysts/Reagents |
|---|---|---|---|
| C2 (Cl) | High (SNAr) | Substitution with amines, alkoxides | NaH, K₂CO₃ |
| C3 | Moderate (cross-coupling) | Sonogashira, Suzuki couplings | Pd-based catalysts |
| C7 (ester) | High (hydrolysis/amide formation) | Hydrolysis, transesterification | HCl, NaOH, HBTU |
Scientific Research Applications
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : Chlorine and bromine enhance electrophilicity, while trifluoromethyl groups improve metabolic stability. Methylsulfanyl and phenyl groups in pyrazole derivatives promote intermolecular interactions .
Pyrazole cores offer synthetic flexibility for functionalization .
Safety Considerations : Compounds with iodine or methylsulfanyl groups require stringent safety protocols due to acute toxicity risks .
Biological Activity
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its interaction with various biological targets.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines imidazole and pyridazine moieties. Its molecular formula is C₈H₈ClN₃O₂. The chloro substituent at the 2-position of the imidazole ring and the carboxylate ester at the 7-position contribute to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Strains : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives against specific bacterial strains have been reported as low as 0.03 to 5.0 μM, indicating potent activity .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC₅₀ values for these compounds range from non-toxic levels to effective concentrations that inhibit cell proliferation .
- Mechanisms of Action : The compound's mechanism may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate these mechanisms in detail.
Interaction with Biological Targets
This compound interacts with various biological targets, which may influence its pharmacological profile:
- Cytochrome P450 Enzymes : Inhibition of cytochrome P450 enzymes has been observed, suggesting potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. This interaction is crucial for understanding the compound's pharmacokinetics and safety profile.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of adaptor associated kinase 1 (AAK1), which is implicated in several neurological disorders and cancer. Targeting AAK1 may provide therapeutic benefits in conditions such as schizophrenia and Parkinson's disease .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds in the imidazo[1,2-b]pyridazine family is beneficial.
| Compound Name | Biological Activity | MIC/IC₅₀ Values | Targeted Kinases |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.03 - 5.0 μM | AAK1 |
| Other Derivative A | Moderate Antimicrobial | >5.0 μM | Unknown |
| Compound B | High Anticancer Activity | <0.01 μM | PI3K |
Case Studies and Research Findings
Recent studies have focused on synthesizing and functionalizing imidazo[1,2-b]pyridazines to enhance their biological activities. For example:
- Study on Synthesis Methods : Research has explored organometallic chemistry-based methods for preparing imidazo[1,2-b]pyridazines with improved yields and biological profiles .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor growth and assessing safety profiles during chronic administration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridazine precursors with ethyl chloroacetate derivatives under basic conditions. For example, analogous imidazo[1,2-b]pyrazole derivatives were synthesized via tandem reactions using potassium carbonate as a base in DMF at elevated temperatures . Yield optimization can be achieved by:
- Varying solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Adjusting stoichiometric ratios of reactants (e.g., 1:2 molar ratio of triazole to enolate precursors).
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer:
- X-ray crystallography is critical for resolving absolute configurations and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, with Flack parameters validating chiral centers .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms proton environments and substitution patterns, particularly for distinguishing regioisomers.
- IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
Q. What safety protocols and handling precautions are critical when working with this compound?
- Methodological Answer:
- Use fume hoods and chemical-resistant gloves (e.g., nitrile) due to potential respiratory and dermal toxicity .
- Store in airtight containers at -20°C to prevent hydrolysis of the ester moiety.
- Dispose of waste via neutralization (e.g., with dilute NaOH) followed by incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed dihedral angles in the crystal structure of this compound derivatives?
- Methodological Answer:
- Use SHELXL refinement with restraints for bond lengths/angles to minimize overfitting .
- Analyze π-π interactions (e.g., centroid distances < 3.8 Å) and hydrogen bonding networks (e.g., O–H⋯N) that may distort the ideal geometry .
- Compare with DFT-optimized structures to identify steric or electronic effects causing deviations .
Q. What methodological approaches are recommended for analyzing the electronic effects of substituents on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- Perform Hammett studies using para-substituted aryl nucleophiles to correlate σ values with reaction rates.
- Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots .
- Use kinetic isotope effects (KIE) to probe transition states, particularly for C–Cl bond cleavage .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer:
- Synthetic diversification : Introduce substituents (e.g., alkyl, halogen, aryl) at the 2-chloro and 7-carboxylate positions to modulate lipophilicity and target binding .
- In vitro assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays. Reference imidazo[1,2-b]pyrazole analogs with known antifungal/anticancer activity .
- Molecular docking : Align derivatives with crystallographic protein data (e.g., PDB entries) to predict binding modes and optimize steric/electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
